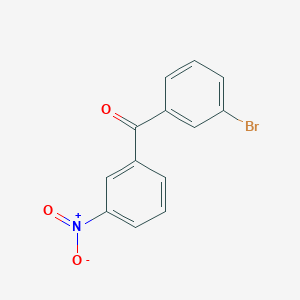
3-Acetoxy-4'-butoxybenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Acetoxy-4'-butoxybenzophenone can be complex, involving multiple steps and protection strategies. For instance, the synthesis of (R)- and (S)-4'-acetoxyolivetols, which are intermediates in the synthesis of tetrahydrocannabinol derivatives, begins with 3,5-dihydroxybenzoic acid. The hydroxy groups are protected as tert-butyldimethylsilyl derivatives, and the benzoic acid group is converted into a benzyl-1,3-dithiane derivative. Following the treatment with chiral epoxy-propane and several other steps including acetylation, desulfurization, and deprotection, the desired 4'-acetoxyolivetols are obtained with an overall yield of 13% .
Molecular Structure Analysis
The structure of related compounds such as 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone has been studied and confirmed through NMR spectroscopy and X-ray crystallography. The starting azlactone's structure was confirmed by X-ray crystallography, which also supported the retention of the Z-configuration during the synthesis of phenylpropenoic acid derivatives . This detailed structural analysis is crucial for understanding the behavior and reactivity of such compounds.
Chemical Reactions Analysis
The chemical behavior of acetoxybenzophenone derivatives can lead to unexpected products. For example, the basic hydrolysis of 4-(4'-acetoxybenzylidene)-2-methyl-5-oxazolone yielded 2-acetoxy-3-(p-hydroxyphenyl)-propenoic acid, and its subsequent treatment with acetic acid formed 2-acetoxy-3-(p-acetoxyphenyl)-propenoic acid. These reactions highlight the sensitivity of the acetoxy group to hydrolysis and its ability to undergo further acetylation .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the synthesis and structural analysis of similar compounds suggest that these properties are influenced by the presence of protective groups and the overall molecular structure. For example, the tert-butyldimethylsilyl groups used in the synthesis of 4'-acetoxyolivetols would affect the compound's solubility and stability. The physical properties such as melting point, boiling point, and solubility in various solvents would be determined by the functional groups present and the molecular geometry confirmed by structural analysis .
Scientific Research Applications
Synthesis and Material Chemistry
Compounds related to 3-Acetoxy-4'-butoxybenzophenone play significant roles in the synthesis of complex molecular structures, such as the creation of tetranuclear and pentanuclear compounds with rare-earth metals. These compounds, synthesized using related chemical structures, are studied for their magnetic properties, including weak ferromagnetic and antiferromagnetic interactions, and their potential as single-molecule magnets under applied dc fields (Yadav et al., 2015).
Antioxidant Behavior
The antioxidant behavior of related compounds, such as those derived from esterification processes involving hydroxybenzoic acid and unsaturated fatty alcohols, indicates potential applications in stabilizing polymers against oxidative degradation. This research explores the efficiency of antioxidants in various synthetic contexts and their ability to be grafted onto polymer chains, enhancing the materials' thermal stability (Manteghi et al., 2016).
Environmental Impact and Safety Studies
Studies on the metabolism of UV-filter benzophenone-3 by liver microsomes and its effects on endocrine-disrupting activity, while not directly mentioning this compound, highlight the importance of understanding the environmental and biological impacts of related chemical structures. These studies investigate the transformation of benzophenone-3 into metabolites with varying estrogenic and anti-androgenic activities, providing insights into how similar compounds might interact with biological systems and the environment (Watanabe et al., 2015).
Synthetic Applications
Research on 2,5-dihydro-1,3,4-oxadiazoles and bis(heteroatom-substituted) carbenes demonstrates the utility of related structures in generating nucleophilic carbenes for synthetic applications. These carbenes react with various electrophilic functional groups, leading to new products that could serve as precursors for further chemical synthesis. The flexibility and reactivity of these compounds underscore the potential synthetic applications of this compound in creating novel materials and molecules (Warkentin, 2009).
properties
IUPAC Name |
[3-(4-butoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-4-12-22-17-10-8-15(9-11-17)19(21)16-6-5-7-18(13-16)23-14(2)20/h5-11,13H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYSJOCYZOJXKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641655 |
Source


|
| Record name | 3-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-04-6 |
Source


|
| Record name | Methanone, [3-(acetyloxy)phenyl](4-butoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Butoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














